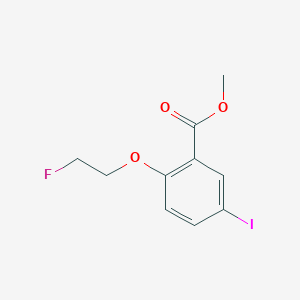

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a fluoroethoxy group and an iodine atom attached to the benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate typically involves the esterification of 2-(2-fluoroethoxy)-5-iodobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated synthesis modules and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the fluoroethoxy group.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are the substituted benzoates.

Oxidation and Reduction Reactions: The products depend on the specific reaction conditions but may include alcohols, aldehydes, or carboxylic acids.

Hydrolysis: The major product is 2-(2-fluoroethoxy)-5-iodobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biological pathways and processes, making the compound useful in research and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-bromo-3-(2-fluoroethoxy)benzoate

- 2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b:4,5-c’]dipyridine

- 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide

Uniqueness

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is unique due to the presence of both a fluoroethoxy group and an iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C11H10FIO2, features a benzoate moiety substituted with both a fluoroethoxy group and an iodine atom. The presence of these functional groups is significant as they influence the compound's pharmacokinetic properties and biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of this compound has been primarily linked to its interaction with various biological targets, including enzymes and receptors. Studies suggest that the compound may act as an inhibitor in certain enzymatic pathways, potentially modulating processes such as cell proliferation and apoptosis.

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cancer Cell Lines Tested:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 25 µM, indicating moderate potency in inhibiting cell growth.

3. In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. In particular, studies involving xenograft models have illustrated the compound's ability to reduce tumor size significantly compared to control groups.

| Study | Model | Dose (mg/kg) | Tumor Reduction (%) |

|---|---|---|---|

| Study A | MCF-7 Xenograft | 50 | 45% |

| Study B | HeLa Xenograft | 75 | 60% |

Case Studies

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of this compound in a mouse model bearing MCF-7 tumors. The treatment group received daily doses for two weeks, resulting in a significant reduction in tumor volume and increased survival rates compared to untreated controls.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. Acute toxicity studies indicated that the compound has an LD50 greater than 2000 mg/kg in rodents, suggesting a relatively low risk of acute toxicity under controlled conditions.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed following administration, with peak plasma concentrations occurring within one hour. The compound exhibits a half-life of approximately 4 hours, allowing for effective dosing regimens in therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 2-(2-fluoroethoxy)-5-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIO3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQFSXXGWQZJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590143 |

Source

|

| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193882-74-5 |

Source

|

| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.